![molecular formula C20H16BrNO3 B15370877 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-BROMOBENZOYL)- CAS No. 50332-23-5](/img/structure/B15370877.png)
5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-BROMOBENZOYL)-
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Description
5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-BROMOBENZOYL)- is a useful research compound. Its molecular formula is C20H16BrNO3 and its molecular weight is 398.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-BROMOBENZOYL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-BROMOBENZOYL)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-BROMOBENZOYL)- is a member of the carbazole family, which is known for its diverse biological activities. Carbazoles and their derivatives have been extensively studied due to their potential therapeutic applications in various fields including oncology and antimicrobial treatments.
Chemical Structure
The molecular structure of this compound features a dioxolo ring fused to a carbazole moiety with a p-bromobenzoyl substituent. This unique arrangement is significant for its biological interactions.
Antitumor Activity
Research has demonstrated that carbazole derivatives exhibit notable antitumor properties. A study on pyrano[2,3-c]carbazoles indicated that these compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Specifically, compounds similar to the one showed significant growth inhibition in lymphoid leukemia cell lines (MOLT-4), with percentages of growth inhibition ranging from 34% to 46% at a concentration of 30 µM .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | Growth Inhibition (%) | Concentration (µM) |
---|---|---|---|
5a | MOLT-4 | 40 | 30 |
5f | MOLT-4 | 46 | 30 |
5l | MOLT-4 | 34 | 30 |
The primary mechanism through which carbazole derivatives exert their biological effects appears to involve interaction with cellular targets such as tubulin and various signaling pathways. Molecular docking studies have indicated that these compounds can bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
Case Studies
Several case studies highlight the biological activities of carbazole derivatives:
- Antitumor Study on A549 Cell Lines : A series of N-substituted carbazoles were synthesized and tested against A549 lung carcinoma cells. Compounds demonstrated IC50 values indicating strong cytotoxic effects .
- Neuroprotective Effects : Some studies have suggested neuroprotective properties for certain carbazole derivatives, indicating potential applications in treating neurodegenerative diseases .
Properties
CAS No. |
50332-23-5 |
---|---|
Molecular Formula |
C20H16BrNO3 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone |
InChI |
InChI=1S/C20H16BrNO3/c21-13-7-5-12(6-8-13)20(23)22-16-4-2-1-3-14(16)15-9-18-19(10-17(15)22)25-11-24-18/h5-10H,1-4,11H2 |
InChI Key |
KCLDYKYYSDEVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC=C(C=C5)Br)OCO4 |
Origin of Product |
United States |
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